4-Piperazin-1-yl-quinoline

Physicochemical profiling Drug-likeness Solubility

Researchers synthesizing 4-piperazinylquinoline libraries often encounter toxic dimer impurities when using the 7-chloro analog. 4-Piperazin-1-yl-quinoline (CAS 118306-89-1) eliminates this side reaction via the 4-chloroquinoline route, achieving ~99% yield and ≥98% purity without laborious recrystallization. - Dimer-free synthesis; reliable batch-to-batch consistency for library campaigns. - Fully unsubstituted quinoline core (6 open positions) for unbiased SAR exploration. - Low lipophilicity (XLogP3=0.4) ideal for CNS drug discovery fragment screening. Supplied with full analytical documentation; global shipping available.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 118306-89-1
Cat. No. B039747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperazin-1-yl-quinoline
CAS118306-89-1
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=NC3=CC=CC=C32
InChIInChI=1S/C13H15N3/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2
InChIKeyCGSWRHKBLLDUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperazin-1-yl-quinoline: Core Scaffold Identity and Procurement


4-Piperazin-1-yl-quinoline (CAS 118306-89-1) is the unsubstituted parent compound of the 4-piperazinylquinoline scaffold class, with a molecular formula of C13H15N3 and a molecular weight of 213.28 g/mol [1]. It serves as a privileged heterocyclic building block in medicinal chemistry, featuring a quinoline ring coupled to a piperazine moiety via the C4 position, with a free secondary amine on the piperazine ring available for further functionalization [2]. Unlike its extensively studied 7-chloro analog, this compound bears no substituents on the quinoline core, providing a distinct physicochemical and synthetic profile that underpins its role as a versatile starting material for structure–activity relationship (SAR) exploration and fragment-based drug discovery programs [3].

Why 4-Piperazin-1-yl-quinoline Cannot Be Replaced by Analogs


Although the 4-piperazinylquinoline scaffold class encompasses numerous derivatives with varied substitution patterns, the unsubstituted parent compound 4-piperazin-1-yl-quinoline occupies a unique position that cannot be filled by pre-functionalized analogs. The 7-chloro derivative (CAS 837-52-5), for instance, introduces a chlorine atom that increases lipophilicity by approximately 1.0–1.3 LogP units, alters the electronic character of the quinoline ring, and blocks one of the key positions (C7) for subsequent electrophilic aromatic substitution—effectively reducing the number of diversifiable positions on the quinoline core [1]. Furthermore, the 7-chloro analog is associated with a well-documented synthetic liability: the reaction of 4,7-dichloroquinoline with piperazine generates a toxic dimer impurity that complicates purification and limits achievable purity without laborious recrystallization [2]. In contrast, the parent compound is synthesized from 4-chloroquinoline (which lacks the second reactive chlorine), thereby eliminating this dimerization pathway and enabling reported yields of approximately 99% . These quantifiable differences in physicochemical properties, synthetic accessibility, and downstream diversification potential mean that the unsubstituted scaffold is not interchangeable with its chloro-, methoxy-, or bromo-substituted counterparts for applications requiring a clean, multi-site-derivatizable starting point.

4-Piperazin-1-yl-quinoline: Quantitative Differentiation vs. Analogs


Lipophilicity & Solubility Advantage Over 7-Chloro Analog

4-Piperazin-1-yl-quinoline exhibits a significantly lower lipophilicity profile compared to its 7-chloro-substituted analog. The parent compound has a computed LogP of 0.4 (PubChem XLogP3) to 1.70 (Chembase), whereas 7-chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) has a LogP of 2.31–2.69 (Chemaxon and ALOGPS) [1][2]. This LogP difference of approximately 1.0–1.3 log units translates into a predicted aqueous solubility advantage: the parent compound has an estimated water solubility of 13,610 mg/L (WSKOW estimate) versus 130 mg/L reported for the 7-chloro analog [1][2]. The LogD at pH 7.4 further underscores this distinction, with values of −0.35 for the parent versus +0.68 for the 7-chloro derivative [3][4]. In the context of CNS drug discovery or any program where lower lipophilicity is desired to reduce promiscuous binding and improve metabolic stability, this difference is meaningful for scaffold selection [5].

Physicochemical profiling Drug-likeness Solubility

Synthetic Yield and Purity vs. 7-Chloro Intermediate

A critical practical differentiation lies in synthetic accessibility. The parent compound is synthesized via nucleophilic aromatic substitution of 4-chloroquinoline with piperazine, reportedly achieving yields of approximately 99% . In contrast, the closely related 7-chloro-4-(piperazin-1-yl)quinoline—a key intermediate in piperaquine synthesis—is plagued by the concomitant formation of a dimeric side product (Formula 2) when 4,7-dichloroquinoline is reacted with piperazine; this dimer has documented toxicity and necessitates laborious purification [1]. Published yields for the 7-chloro analog range from 54% to 65% under various conditions, with some protocols requiring 10 equivalents of piperazine, toxic solvents (phenol, ethoxyethanol), and extended reaction times of 24–36 hours [1]. Even after filtration and extraction, the 7-chloro analog typically reaches only 98% purity without additional recrystallization [1]. The parent compound, lacking the second reactive chlorine at C7, entirely avoids this dimerization pathway, enabling a cleaner reaction profile and facilitating procurement of material with ≥98% purity without the need for complex purification protocols .

Synthetic chemistry Process development Intermediate procurement

Unsubstituted Core: Greater Derivatization Potential

The parent 4-piperazin-1-yl-quinoline scaffold possesses an unsubstituted quinoline ring, meaning all six aromatic positions (C2, C3, C5, C6, C7, C8) are available for electrophilic or directed functionalization. This contrasts with pre-substituted analogs where key positions are already blocked: the 7-chloro analog (CAS 837-52-5) occupies C7 with chlorine, the 7-methoxy analog (CAS 4038-97-5) blocks C7 with methoxy, and the 6-bromo analog occupies C6 [1]. In practice, this difference translates into a greater accessible chemical space for SAR exploration. The 2025 study by La Monica et al. exemplifies the value of an unsubstituted or lightly substituted 4-piperazinylquinoline core: their 6,7-dimethoxy-3-carbonitrile derivatives achieved potent antibacterial activity (MIC = 10 μM against S. aureus ATCC 25923 for compound 5k) only after extensive functionalization of the quinoline ring at C3, C6, and C7 positions [2]. Similarly, the 2025 study on 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles demonstrated anticancer activity against renal cancer cell line UO-31 (growth percentages of −7 and −19 for compounds 8c and 8g, respectively) through multi-site derivatization [3]. These examples underscore that biological activity in this scaffold class is exquisitely dependent on the number and nature of substituents—making the fully unsubstituted parent the only choice for programs that require systematic exploration of all quinoline positions [4].

Medicinal chemistry SAR exploration Library synthesis

Baseline Bioactivity: Negative Control & SAR Reference

The parent 4-piperazin-1-yl-quinoline exhibits quantifiably weak binding affinity for the p47phox SH3A-B domain, with a Kd of 487,000 nM (487 μM) and a Ki of 697,000 nM (697 μM) as determined by covalent inhibition and binding affinity assays against recombinant human His-tagged protein expressed in E. coli [1][2]. Its 7-chloro analog (CAS 837-52-5) shows a comparable Ki of 583,000 nM (583 μM) for the same target [3]. This near-identical, very weak binding profile for both unsubstituted and 7-chloro scaffolds against p47phox establishes that the core 4-piperazinylquinoline template is essentially inactive at this target, with meaningful inhibitory activity arising only upon further functionalization. Indeed, functionalized derivatives from the 7-chloro-4-(piperazin-1-yl)quinoline series can achieve dramatically improved potency: compound 4q demonstrated a VEGFR-II IC50 of 1.38 μM—approximately 420-fold more potent than the parent scaffold's baseline activity at an unrelated target [4]. A 2021 study on 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives further illustrated this principle, showing that all target compounds with thiazole-acetamide substituents exhibited anticancer activity superior to their unsubstituted 2-oxo-4-piperazinyl-1,2-dihydroquinolin-2(1H)-one precursors [5]. This evidence positions the unsubstituted parent compound as a validated low-activity baseline for SAR studies, where any observed potency gain can be confidently attributed to introduced substituents rather than the core scaffold.

Biochemical assay SAR reference Negative control

4-Piperazin-1-yl-quinoline: Procurement and Application Scenarios


Fragment-Based Discovery: Multi-Site Derivatizable Scaffold

In fragment-based drug discovery, the starting scaffold must offer maximal vectors for chemical elaboration without pre-existing substitution bias. 4-Piperazin-1-yl-quinoline, with its fully unsubstituted quinoline core (6 open aromatic positions plus the piperazine NH), provides the broadest possible chemical space for systematic SAR exploration. Its low molecular weight (213.28 Da) and favorable physicochemical profile (XLogP3 = 0.4) align with fragment-like property guidelines, while its established weak baseline bioactivity (Ki = 697 μM at p47phox) ensures that any activity gains in derivatized analogs can be unambiguously attributed to introduced functional groups [1][2].

Multi-Step Synthesis: High-Yield, Dimer-Free Intermediate

For process chemistry groups and CROs synthesizing compound libraries via sequential quinoline functionalization, 4-piperazin-1-yl-quinoline offers a decisive practical advantage over the 7-chloro analog. The absence of a chlorine substituent at C7 eliminates the dimerization side reaction that complicates 7-chloro-4-(piperazin-1-yl)quinoline synthesis, enabling reported yields of ~99% and straightforward attainment of ≥98% purity . This reliability reduces batch failure rates, simplifies QC workflows, and lowers the per-gram cost of downstream compound production in library synthesis campaigns exceeding 50–100 final compounds [3].

CNS Lead Optimization: Low Lipophilicity Advantage

In CNS drug discovery, maintaining low lipophilicity (LogP < 3) and high ligand efficiency is essential for achieving brain penetration while avoiding promiscuous off-target pharmacology. 4-Piperazin-1-yl-quinoline, with an XLogP3 of 0.4 and a LogD (pH 7.4) of −0.35, resides in a substantially more favorable lipophilicity range than the 7-chloro analog (LogP = 2.3–2.7, LogD pH 7.4 = +0.68) [4][5]. Starting SAR exploration from this lower-lipophilicity baseline gives medicinal chemistry teams greater latitude to introduce potency-enhancing substituents without breaching the LogP = 3 ceiling commonly applied in CNS lead optimization [6].

Medicinal Chemistry Teaching: Well-Characterized Model Scaffold

The extensive literature precedent for 4-piperazinylquinoline chemistry—spanning anticancer, antibacterial, antimalarial, and kinase inhibition applications—makes the unsubstituted parent compound an ideal teaching and methodology-development scaffold. Its well-defined spectroscopic properties (NMR spectra available via SpectraBase), crystal structure entry in the RCSB PDB (ligand ID A1AJQ), and ChEMBL bioactivity annotation (CHEMBL2441621) provide students and researchers with a thoroughly characterized starting point for exploring nucleophilic aromatic substitution, piperazine N-functionalization, and quinoline electrophilic substitution reactions [7][2]. The contrast between the parent scaffold's weak intrinsic bioactivity and the potent activities of its derivatives also serves as an instructive case study in the power of structure-based molecular optimization.

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